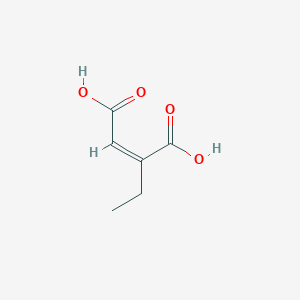

2-Butenedioic acid, 2-ethyl-, (2Z)-

Description

Contextualization within Unsaturated Dicarboxylic Acid Chemistry

Unsaturated dicarboxylic acids are organic compounds containing two carboxylic acid functional groups and at least one carbon-carbon double bond. tutorsglobe.comwikipedia.org They are fundamental building blocks in organic chemistry, serving as precursors to polymers, resins, and other specialty chemicals. oup.comresearchgate.net (2Z)-2-Ethyl-2-butenedioic acid belongs to this class, alongside its more commonly known isomers, maleic acid and fumaric acid. atamanchemicals.comoxfordreference.com The presence of the ethyl group on the double bond significantly influences its physical and chemical properties compared to its unsubstituted counterparts.

The general properties of dicarboxylic acids include being colorless crystalline solids at room temperature. tutorsglobe.com Their solubility in water tends to decrease as their molecular mass increases. tutorsglobe.com

Stereochemical Considerations and Isomeric Relationships to Related Butenedioic Acid Derivatives

The "(2Z)-" designation in (2Z)-2-Ethyl-2-butenedioic acid refers to the stereochemistry at the carbon-carbon double bond. The "Z" (from the German zusammen, meaning "together") indicates that the higher priority substituents on each carbon of the double bond are on the same side. In this case, the carboxylic acid groups are on the same side of the double bond, similar to maleic acid. atamanchemicals.com

This compound is an isomer of other butenedioic acid derivatives, including:

Fumaric acid: The (E)-isomer of butenedioic acid, where the carboxylic acid groups are on opposite sides of the double bond. atamanchemicals.comoxfordreference.com

Maleic acid: The (Z)-isomer of butenedioic acid. atamanchemicals.comoxfordreference.com

(E)-2-Ethyl-2-butenedioic acid: The trans-isomer of ethylmaleic acid, where the ethyl group and the adjacent carboxylic acid group are on opposite sides of the double bond. chiralen.com

The stereochemistry of these molecules has a profound impact on their physical properties, such as melting point and solubility, and their chemical reactivity. For instance, maleic acid can readily form a cyclic anhydride (B1165640) upon heating, a reaction not possible for fumaric acid due to the trans-arrangement of its carboxyl groups. oxfordreference.comchemicalbook.com

Historical Development and Early Investigations of Alkyl-Substituted Maleic Acid Analogues

The study of dicarboxylic acids dates back to the late 18th century with the isolation of malic acid from apple juice. researchgate.net The parent compound, maleic acid, and its isomer, fumaric acid, have been known for a considerable time and their properties extensively studied. wikipedia.org Early investigations into alkyl-substituted maleic acids were driven by the desire to understand the influence of substituents on the reactivity and properties of the butenedioic acid framework. For example, early 20th-century research explored the synthesis of various maleic acid derivatives. scispace.com These foundational studies paved the way for the investigation of more complex analogues like (2Z)-2-Ethyl-2-butenedioic acid.

Current Research Landscape and Emerging Trends for (2Z)-2-Ethyl-2-Butenedioic Acid

Current research involving (2Z)-2-Ethyl-2-butenedioic acid and its derivatives, such as diethyl maleate (B1232345), spans several areas of chemistry. google.comchemicalbook.comgoogle.com Diethyl maleate, the diethyl ester of maleic acid, is utilized in the synthesis of various organic compounds and as a dienophile in Diels-Alder reactions. chemicalbook.comnih.gov

Research is also focused on the synthesis and polymerization of maleic anhydride copolymers. ajchem-a.com These copolymers can be chemically modified to create new materials with specific properties. ajchem-a.com Furthermore, there is ongoing interest in the synthesis of butenedioic acid esters through methods like carbenoid dimerization. thieme-connect.de

Polymers derived from esters of (2Z)-2-butenedioic acid, such as the polymer of 1-ethyl ester with methoxyethene, have been noted for their use as inert ingredients in certain applications. epa.govepa.gov

Below is an interactive data table summarizing the key properties of (2Z)-2-Ethyl-2-butenedioic acid.

| Property | Value |

| IUPAC Name | (2Z)-2-Ethylbut-2-enedioic acid |

| Molecular Formula | C6H8O4 |

| Molecular Weight | 144.12 g/mol |

| Synonyms | Ethylmaleic acid |

| CAS Number | 13074-60-7 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

(Z)-2-ethylbut-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-2-4(6(9)10)3-5(7)8/h3H,2H2,1H3,(H,7,8)(H,9,10)/b4-3- |

InChI Key |

SASYHUDIOGGZCN-ARJAWSKDSA-N |

Isomeric SMILES |

CC/C(=C/C(=O)O)/C(=O)O |

Canonical SMILES |

CCC(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparative Methodologies for 2z 2 Ethyl 2 Butenedioic Acid

Regioselective and Stereoselective Synthesis of the (2Z) Isomer

Achieving the desired (2Z) configuration of 2-ethyl-2-butenedioic acid necessitates precise control over the formation of the carbon-carbon double bond and the introduction of the ethyl substituent at the correct position.

Strategies for Carbon-Carbon Double Bond Formation

The formation of the C=C bond with the required Z-stereochemistry is a critical step. Several established olefination reactions can be adapted for this purpose. The Wittig reaction , a widely used method for alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. nih.govresearchgate.net For the synthesis of (2Z)-2-ethyl-2-butenedioic acid derivatives, a potential approach involves the reaction of an appropriate glyoxylate (B1226380) derivative with a phosphorus ylide bearing an ethyl group. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. nih.gov

Another powerful tool for stereoselective alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction . This modification of the Wittig reaction often provides excellent control over the geometry of the newly formed double bond. researchgate.net By carefully selecting the phosphonate (B1237965) reagent and reaction conditions, it is possible to favor the formation of the Z-isomer. nih.govconicet.gov.ar For instance, using Still-Gennari type phosphonates with electron-withdrawing groups can promote Z-selectivity. nih.gov

Introduction of the Ethyl Substituent: Direct and Indirect Approaches

The introduction of the ethyl group onto the butenedioic acid framework can be achieved through several strategies. One direct approach involves the alkylation of maleic anhydride (B1165640) or its derivatives . Radical alkylation of 2,3-dichloromaleic anhydride with a source of ethyl radicals presents a potential route. This method allows for the stepwise substitution of the chlorine atoms, which can then be further manipulated.

A prominent indirect method involves the use of organocuprate reagents , also known as Gilman reagents. These reagents are known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.orgucalgary.camasterorganicchemistry.com The reaction of an organocuprate containing an ethyl group with a derivative of acetylenedicarboxylic acid could potentially yield the desired 2-ethyl-2-butenedioic acid derivative. The stereochemistry of the addition would be a key consideration in this approach.

Control of Z-Stereochemistry in Butenedioic Acid Systems

Maintaining the cis or (Z)-configuration of the double bond is paramount. When starting from maleic anhydride or maleic acid, the inherent cis geometry of the starting material provides a significant advantage. Subsequent reactions must be carefully chosen to avoid isomerization to the more thermodynamically stable trans or (E)-isomer (fumaric acid derivative). Isomerization can be catalyzed by acids, bases, or even heat. researchgate.net

Catalytic hydrogenation of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, is a classic method for the stereoselective synthesis of Z-alkenes and could be applied to an appropriately substituted butynedioic acid derivative. youtube.com

Functional Group Interconversions and Derivatization from Precursors

The synthesis of (2Z)-2-ethyl-2-butenedioic acid can also be approached through the modification of precursor molecules. Functional group interconversion refers to the transformation of one functional group into another. masterorganicchemistry.com For instance, a precursor with a different functional group at the 2-position could be converted to an ethyl group.

A plausible precursor is 2-ethylmaleic anhydride . This compound can be synthesized and subsequently hydrolyzed to yield (2Z)-2-ethyl-2-butenedioic acid. The hydrolysis of the anhydride ring readily proceeds in the presence of water to form the corresponding dicarboxylic acid, preserving the Z-stereochemistry of the double bond.

Another potential route could involve the derivatization of ethylmalonic acid . Through a sequence of reactions involving condensation and elimination, it might be possible to construct the butenedioic acid backbone with the desired ethyl substituent and Z-configuration.

Green Chemistry Approaches in (2Z)-2-Ethyl-2-Butenedioic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry , which aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing (2Z)-2-ethyl-2-butenedioic acid, several green strategies can be envisioned.

One approach is the use of biocatalysis . Enzymes can offer high selectivity and operate under mild reaction conditions, often in aqueous media. nih.govrsc.org For example, a biocatalytic process could potentially be developed for the selective alkylation of a butenedioic acid precursor or for the stereoselective dehydrogenation of 2-ethylsuccinic acid.

Furthermore, minimizing waste and improving atom economy are key green chemistry principles. researchgate.net This can be achieved by designing catalytic reactions that replace stoichiometric reagents and by utilizing solvent-free or more environmentally benign solvent systems.

Scale-Up Considerations and Industrial Synthesis Challenges

The transition from a laboratory-scale synthesis to an industrial production process presents a unique set of challenges. For the synthesis of (2Z)-2-ethyl-2-butenedioic acid, several factors must be carefully considered.

The cost and availability of starting materials are of primary importance. Utilizing readily available and inexpensive precursors, such as maleic anhydride derived from the oxidation of n-butane, is crucial for economic viability. zbaqchem.comunibo.itgoogle.combasf.com The industrial production of maleic anhydride is a well-established process, providing a reliable source for further derivatization. zbaqchem.comunibo.itgoogle.combasf.com

Process safety and efficiency are also critical. The catalytic oxidation of hydrocarbons to produce maleic anhydride is a highly exothermic process that requires careful temperature control to prevent runaway reactions and ensure high selectivity. unibo.it The choice of catalysts and reactor design plays a significant role in optimizing the industrial process. basf.com

One of the main challenges in the industrial synthesis of a specific isomer like (2Z)-2-ethyl-2-butenedioic acid is ensuring high stereoselectivity on a large scale . nih.govresearchgate.netresearchgate.net Reactions that provide excellent stereocontrol in the lab may not be easily scalable. Maintaining the Z-configuration and preventing isomerization to the more stable E-isomer during purification and processing steps is a significant hurdle. researchgate.net

Mechanistic Investigations of Chemical Reactivity of 2z 2 Ethyl 2 Butenedioic Acid

Electrophilic and Nucleophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in (2Z)-2-ethyl-2-butenedioic acid is the primary site for addition reactions. The electron-withdrawing nature of the two carboxylic acid groups deactivates the double bond towards electrophilic attack, making it less nucleophilic than a simple alkene. msu.eduwikipedia.org Conversely, these groups make the double bond more susceptible to nucleophilic attack, a reaction pathway not typically observed in electron-rich alkenes. wikipedia.orglibretexts.org

Electrophilic Addition:

The general mechanism for electrophilic addition to an alkene involves the initial attack of the π-electrons of the double bond on an electrophile (E+), leading to the formation of a carbocation intermediate. wikipedia.orglibretexts.orglibretexts.orgchemguide.co.ukyoutube.com This carbocation is then attacked by a nucleophile (Nu-).

For (2Z)-2-ethyl-2-butenedioic acid, the electrophilic addition is expected to be slow due to the deactivating effect of the adjacent carboxylic acid groups. The stability of the potential carbocation intermediates would determine the regioselectivity of the addition. The two possible carbocations that can be formed upon protonation are a tertiary carbocation and a secondary carbocation. The tertiary carbocation is generally more stable.

Nucleophilic Addition (Michael Addition):

Nucleophilic addition to the alkene moiety of (2Z)-2-ethyl-2-butenedioic acid is more favorable due to the electron-withdrawing carboxylic acid groups which polarize the double bond, making the β-carbon electrophilic. wikipedia.org This type of reaction is known as a conjugate or Michael addition. The reaction is initiated by the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final addition product.

The general mechanism involves the attack of a nucleophile, which can be a variety of species including amines, thiols, or carbanions, on the carbon-carbon double bond. wikipedia.orglibretexts.org

Reactions at the Carboxylic Acid Functionalities: Esterification and Amidation Kinetics and Thermodynamics

The two carboxylic acid groups of (2Z)-2-ethyl-2-butenedioic acid readily undergo reactions typical of this functional group, such as esterification and amidation.

Esterification:

The esterification of carboxylic acids with alcohols is a reversible reaction, typically catalyzed by a strong acid. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Kinetic studies on the esterification of similar carboxylic acids, such as acetic acid and 2-ethylhexanoic acid, have shown that the reaction rate is influenced by temperature, catalyst loading, and the molar ratio of reactants. nih.govresearchgate.net For instance, increasing the reaction temperature generally increases the rate constant. researchgate.netuobaghdad.edu.iq

Amidation:

The formation of amides from carboxylic acids and amines is also a condensation reaction that eliminates water. This reaction can be carried out by direct thermal condensation at high temperatures or, more commonly, under milder conditions using coupling agents. libretexts.orgorganic-chemistry.orglibretexts.orgresearchgate.net A study on maleamic acids, which are mono-amides of maleic acid, has shown that they can undergo reversible transamidation under mild, catalyst-free conditions, proceeding through an anhydride (B1165640) intermediate. nih.gov This suggests that the amidation of (2Z)-2-ethyl-2-butenedioic acid could also exhibit complex equilibrium behavior.

The thermodynamics of direct amide formation from carboxylic acids and amines indicate that the formation of an ammonium (B1175870) carboxylate salt is an initial exothermic process, and the subsequent dehydration to the amide is the rate-limiting step. researchgate.net

Below is a hypothetical data table illustrating the expected trend in reaction rates for the esterification of (2Z)-2-ethyl-2-butenedioic acid with ethanol (B145695) under acid catalysis, based on general principles of chemical kinetics.

Hypothetical Kinetic Data for the Esterification of (2Z)-2-Ethyl-2-Butenedioic Acid with Ethanol

| Temperature (°C) | Catalyst Concentration (mol/L) | Molar Ratio (Acid:Alcohol) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 50 | 0.1 | 1:1 | 1.2 x 10⁻⁵ |

| 50 | 0.1 | 1:2 | 2.4 x 10⁻⁵ |

| 70 | 0.1 | 1:1 | 4.8 x 10⁻⁵ |

| 70 | 0.2 | 1:1 | 9.6 x 10⁻⁵ |

This table is illustrative and not based on experimental data for the specified compound.

Cycloaddition Reactions: (2Z)-2-Ethyl-2-Butenedioic Acid as a Dienophile in Diels-Alder Type Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. uobaghdad.edu.iqlibretexts.orgmasterorganicchemistry.com Given that (2Z)-2-ethyl-2-butenedioic acid possesses two electron-withdrawing carboxylic acid groups attached to the double bond, it is expected to be a reactive dienophile in Diels-Alder reactions. libretexts.org

The general mechanism is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. libretexts.org The stereochemistry of the dienophile is retained in the product. libretexts.org Therefore, the reaction of (2Z)-2-ethyl-2-butenedioic acid with a diene would be expected to yield a cyclohexene (B86901) derivative with the two carboxylic acid groups in a cis relationship.

The presence of the ethyl group on the double bond can introduce steric hindrance, which may affect the rate and regioselectivity of the reaction with unsymmetrical dienes. Lewis acid catalysis can accelerate Diels-Alder reactions and enhance their selectivity. masterorganicchemistry.com

Expected Products of Diels-Alder Reaction with (2Z)-2-Ethyl-2-Butenedioic Acid

| Diene | Dienophile | Expected Product |

|---|---|---|

| 1,3-Butadiene | (2Z)-2-Ethyl-2-Butenedioic Acid | 3-Ethyl-cis-1,2,3,6-tetrahydrophthalic acid |

| Cyclopentadiene | (2Z)-2-Ethyl-2-Butenedioic Acid | 5-Ethyl-5,6-dicarboxy-bicyclo[2.2.1]hept-2-ene (endo isomer expected to be major) |

This table presents expected products based on established Diels-Alder principles.

Isomerization Studies: Z/E Interconversion Mechanisms and Catalysis

The interconversion between the Z (cis) and E (trans) isomers of (2Z)-2-ethyl-2-butenedioic acid can occur under certain conditions, typically involving heat or catalysis. The E isomer, ethylfumaric acid, is generally more stable due to reduced steric strain between the carboxylic acid groups.

The isomerization can be catalyzed by acids. semanticscholar.org The mechanism of acid-catalyzed isomerization often involves the protonation of one of the carbonyl oxygens, followed by rotation around the carbon-carbon single bond in the resonance structure where the double bond character is diminished. Subsequent deprotonation yields the isomerized product.

Photochemical isomerization is another common method for Z/E interconversion. google.com Irradiation with light of a suitable wavelength can excite the π-electrons to a π* anti-bonding orbital, which allows for rotation around the central carbon-carbon bond.

Studies on related compounds, such as stilbene (B7821643) derivatives, have shown that the kinetics of acid-catalyzed Z → E isomerization can be influenced by the nature of the acid catalyst and the solvent. semanticscholar.org For some systems, Lewis acids have been shown to catalyze the selective isomerization of conjugated esters. osti.gov

Polymerization Reactivity and Mechanisms of (2Z)-2-Ethyl-2-Butenedioic Acid and its Derivatives

(2Z)-2-Ethyl-2-Butenedioic acid and its esters can potentially undergo polymerization through the double bond. The presence of the double bond allows for addition polymerization. A patent from 1941 describes the polymerization of mono-esters of maleic acid, which are structurally similar to (2Z)-2-ethyl-2-butenedioic acid, to form insoluble and infusible polymers, suggesting that these monomers can undergo cross-linking. google.com

The polymerization can be initiated by free-radical initiators. The mechanism of free-radical polymerization involves three main steps: initiation, propagation, and termination. In the initiation step, a radical initiator generates free radicals, which then add to the double bond of the monomer to create a new radical. This new radical then adds to another monomer in the propagation step, leading to the growth of the polymer chain. Termination occurs when two growing chains combine or disproportionate.

Furthermore, the dicarboxylic acid nature of (2Z)-2-ethyl-2-butenedioic acid allows it to be used as a monomer in condensation polymerization with diols to form polyesters. libretexts.orgyoutube.com This reaction involves repeated esterification between the carboxylic acid groups of the butenedioic acid and the hydroxyl groups of the diol.

Spectroscopic and Chromatographic Methods for Advanced Structural Elucidation and Quantification of 2z 2 Ethyl 2 Butenedioic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic compound in solution. For (2Z)-2-Ethyl-2-butenedioic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

¹H NMR spectroscopy reveals information about the chemical environment and spatial arrangement of hydrogen atoms in a molecule. In (2Z)-2-Ethyl-2-butenedioic acid, the (Z)-configuration, or cis-isomerism, is a key feature. The olefinic proton is expected to show a chemical shift influenced by the electron-withdrawing carboxylic acid groups and the adjacent ethyl group. For maleic acid itself, the two equivalent olefinic protons appear as a singlet between 6.2 and 6.4 ppm. bipm.org For (2Z)-2-Ethyl-2-butenedioic acid, a single olefinic proton would likely appear in a similar region, potentially as a singlet or a very finely split multiplet depending on long-range coupling to the ethyl group's methylene (B1212753) protons.

The ethyl group would present a characteristic quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling to each other. The acidic protons of the two carboxylic acid groups would likely appear as broad singlets at a downfield chemical shift (typically >10 ppm), and their presence could be confirmed by D₂O exchange.

Predicted ¹H NMR Data for (2Z)-2-Ethyl-2-Butenedioic Acid Please note: This is a predicted spectrum based on analog data, as experimental data is not available.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -COOH | >10 | Broad Singlet | N/A |

| =CH- | ~6.2 - 6.5 | Singlet | N/A |

| -CH₂-CH₃ | ~2.4 - 2.7 | Quartet | ~7.5 |

¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. For (2Z)-2-Ethyl-2-butenedioic acid, six distinct carbon signals are expected. The two carboxylic acid carbons would be the most downfield, typically in the 165-185 ppm range. The two sp²-hybridized carbons of the double bond would appear in the olefinic region (around 130-140 ppm). The sp³-hybridized carbons of the ethyl group would be the most upfield, with the methylene carbon appearing at a lower field than the methyl carbon.

Predicted ¹³C NMR Data for (2Z)-2-Ethyl-2-Butenedioic Acid Please note: This is a predicted spectrum based on analog data, as experimental data is not available.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| -C OOH (on substituted carbon) | ~168 - 172 |

| -C OOH (on unsubstituted carbon) | ~165 - 169 |

| C =C (substituted) | ~138 - 142 |

| C=C (unsubstituted) | ~130 - 134 |

| -C H₂-CH₃ | ~20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other. A key correlation would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the proton signals of the ethyl group and the olefinic proton to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (2Z)-2-Ethyl-2-butenedioic acid would be dominated by the characteristic absorptions of the carboxylic acid and alkene functional groups. A very broad O-H stretch from the hydrogen-bonded carboxylic acid dimers would be expected from approximately 2500 to 3300 cm⁻¹. The C=O stretch of the conjugated carboxylic acids would appear as a strong, sharp band around 1700-1720 cm⁻¹. A C=C stretching vibration would be expected in the 1630-1650 cm⁻¹ region. C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the O-H stretch is typically weak in Raman, the C=C double bond stretch is often strong and would provide clear evidence for the alkene functionality. The C=O stretch would also be observable.

Key Vibrational Frequencies for (2Z)-2-Ethyl-2-Butenedioic Acid (Predicted) Please note: This is a predicted spectrum based on analog data, as experimental data is not available.

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) | Weak |

| Carboxylic Acid | C=O Stretch | 1700 - 1720 (strong) | Medium |

| Alkene | C=C Stretch | 1630 - 1650 (medium) | Strong |

| Carboxylic Acid | C-O Stretch | 1200 - 1300 (strong) | Medium |

Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, as well as structural insights from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion of (2Z)-2-Ethyl-2-butenedioic acid with high precision. This would allow for the unambiguous determination of its elemental formula, C₆H₈O₄.

Fragmentation Pathway Analysis: In electron ionization (EI) mass spectrometry, the molecular ion would likely be observed, followed by characteristic fragmentation patterns. For dicarboxylic acids, common fragmentation pathways include the loss of water (M-18), the loss of a hydroxyl group (M-17), and the loss of a carboxyl group (M-45). The ethyl group could also be lost (M-29). Tandem mass spectrometry (MS/MS) techniques, often coupled with a soft ionization method like electrospray ionization (ESI), are particularly useful for the analysis of dicarboxylic acids. nih.govoup.com Derivatization to form esters, for example, is a common strategy to improve volatility and achieve characteristic fragmentation for gas chromatography-mass spectrometry (GC-MS) analysis. tandfonline.com

Advanced Chromatographic Separations

Chromatographic techniques are essential for the separation and quantification of (2Z)-2-Ethyl-2-butenedioic acid from complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable method for the analysis of dicarboxylic acids. nih.govsielc.com Reversed-phase HPLC, using a C18 column with an acidic aqueous mobile phase (e.g., water with formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol, would be a standard approach. sielc.comresearchgate.net The retention time of the compound would be influenced by the polarity of the mobile phase and the pH. Detection could be achieved using a UV detector, as the carbon-carbon double bond and carbonyl groups are chromophores, typically with detection wavelengths around 200-210 nm. sielc.com For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). chromatographyonline.comacs.org

Gas Chromatography (GC): Direct analysis of underivatized dicarboxylic acids by GC can be challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal decomposition. chromforum.org Therefore, derivatization is a common practice. Esterification of the carboxylic acid groups to form more volatile derivatives, such as methyl or butyl esters, is a widely used method prior to GC analysis. tandfonline.com The resulting esters can then be separated on a suitable capillary column (e.g., a DB-5 type) and detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS). tandfonline.com

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like (2Z)-2-Ethyl-2-butenedioic acid. The development of a robust HPLC method would be critical for separating it from its (2E)-isomer and other potential impurities.

A typical reversed-phase HPLC (RP-HPLC) method would likely be the first approach. sielc.comsielc.com This would involve a stationary phase, such as a C18 column, and a polar mobile phase. sielc.comnih.gov The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous component, often with a pH modifier such as formic acid or phosphoric acid to ensure the carboxylic acid groups are in a consistent protonation state. sielc.comsielc.comsielc.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, would likely be employed to achieve optimal separation of the target compound from any related substances.

For challenging separations, particularly for isomers, other stationary phases could be explored. These might include phenyl-hexyl or polar-embedded phases that offer different selectivities. The choice of detector is also crucial, with UV detection being a common choice due to the presence of the carbon-carbon double bond, which acts as a chromophore. A photodiode array (PDA) detector would be particularly advantageous as it can provide spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

This table represents a hypothetical starting point for method development and would require optimization based on experimental results.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. notulaebotanicae.ro Direct analysis of (2Z)-2-Ethyl-2-butenedioic acid by GC is challenging due to its low volatility and the potential for thermal decomposition of the carboxylic acid groups in the hot injector. Therefore, derivatization is typically required to convert the non-volatile acid into a more volatile and thermally stable derivative.

A common derivatization strategy for carboxylic acids is esterification to form, for example, methyl or ethyl esters. nist.govnist.gov Another widely used method is silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. nist.govnist.gov These derivatives are significantly more volatile and can be readily analyzed by GC.

The choice of GC column is critical for separating the derivatized analyte from other components. A mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point. nist.gov The temperature program, which involves a controlled increase in the column oven temperature, is optimized to achieve the best separation in the shortest possible time. researchgate.net A flame ionization detector (FID) is a common choice for quantification due to its high sensitivity to organic compounds.

Table 2: Example GC Conditions for Analysis of TMS-Derivatized (2Z)-2-Ethyl-2-Butenedioic Acid

| Parameter | Condition |

| Column | HP-5, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table provides an example of typical GC parameters that would need to be optimized for the specific derivative and sample matrix.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

For the analysis of (2Z)-2-Ethyl-2-butenedioic acid in complex matrices, such as biological fluids or environmental samples, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS) are indispensable. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry) is particularly well-suited for this compound. nih.gov Following separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be operated in either positive or negative ion mode. ekb.eg In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z corresponding to the molecular weight of the acid minus one. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can confirm the identity of the compound. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) would be used for the analysis of the volatile derivatives of (2Z)-2-Ethyl-2-butenedioic acid. mdpi.commdpi.com After separation on the GC column, the molecules enter the mass spectrometer where they are typically ionized by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint that can be compared to spectral libraries for positive identification.

Table 3: Representative Mass Spectrometry Parameters

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| LC-MS | ESI Negative | 143.0395 [M-H]⁻ | Further fragmentation would be needed for structural confirmation |

| GC-MS (TMS derivative) | Electron Ionization | 288 [M]⁺ | Characteristic fragments from the loss of methyl and TMS groups |

The m/z values are theoretical and would be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

The process involves mounting a single crystal on a goniometer and irradiating it with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. While no specific X-ray crystallographic data for (2Z)-2-Ethyl-2-butenedioic acid is readily available in the searched literature, this technique remains the gold standard for absolute structure elucidation of crystalline compounds. researchgate.net

Theoretical and Computational Studies on 2z 2 Ethyl 2 Butenedioic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. Such studies for (2Z)-2-Ethyl-2-butenedioic acid would provide fundamental insights into its behavior at a molecular level.

Electronic Structure and Bonding Analysis

A detailed analysis of the electronic structure of (2Z)-2-Ethyl-2-butenedioic acid would involve mapping its electron density distribution, identifying molecular orbitals, and understanding the nature of its chemical bonds. This analysis would clarify how the presence of the ethyl group, in comparison to the hydrogen atom in maleic acid, influences the electronic environment of the carbon-carbon double bond and the carboxylic acid functional groups.

No specific studies on the electronic structure and bonding analysis of (2Z)-2-Ethyl-2-butenedioic acid have been identified in the current body of scientific literature.

Conformational Landscapes and Energy Minima

The study of conformational landscapes involves identifying all possible spatial arrangements of a molecule's atoms (conformers) and determining their relative energies. For (2Z)-2-Ethyl-2-butenedioic acid, this would involve the rotation around the single bonds, particularly the C-C bond of the ethyl group and the C-COOH bonds.

For the parent compound, maleic acid, theoretical calculations have predicted the existence of multiple conformers. nih.gov These studies have identified various cis-trans arrangements of the carboxylic groups and calculated the energy barriers for their interconversion. nih.govacs.org A similar study on (2Z)-2-Ethyl-2-butenedioic acid would be expected to reveal a more complex conformational landscape due to the additional rotational degrees of freedom of the ethyl group.

Specific conformational analysis and the identification of energy minima for (2Z)-2-Ethyl-2-butenedioic acid are not available in published computational studies.

Vibrational Frequency Analysis and Spectroscopic Prediction

Vibrational frequency analysis computationally predicts the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be used to identify the molecule and to understand its vibrational modes, which are the characteristic ways in which its atoms move.

For maleic acid, theoretical calculations have been used to predict its vibrational spectrum, which has been compared with experimental data from techniques like matrix isolation infrared spectroscopy. nih.gov Such an analysis for (2Z)-2-Ethyl-2-butenedioic acid would be valuable for its spectroscopic characterization and for understanding how the ethyl group affects the vibrational frequencies of the butenedioic acid backbone.

There are no specific published vibrational frequency analyses or spectroscopic predictions for (2Z)-2-Ethyl-2-butenedioic acid.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates and transition states.

Transition State Characterization and Reaction Pathway Mapping

The isomerization of maleic acid to its more stable trans-isomer, fumaric acid, is a well-studied reaction. Computational studies have mapped the potential energy surface for this isomerization, characterizing the high-energy transition state that must be overcome for the reaction to proceed. researchgate.net These studies provide insights into the mechanism of cis-trans isomerization.

A computational investigation into the reactions of (2Z)-2-Ethyl-2-butenedioic acid, such as its own isomerization or other transformations, would involve locating the relevant transition states and mapping the reaction pathways. This would clarify the influence of the ethyl substituent on the reaction kinetics and mechanisms.

Specific studies characterizing transition states and mapping reaction pathways for (2Z)-2-Ethyl-2-butenedioic acid have not been found in the scientific literature.

Energetics of Key Chemical Transformations

Determining the energetics of a reaction involves calculating the energy changes that occur as reactants are converted into products, including the activation energy. For the isomerization of maleic acid, the activation energy has been determined both experimentally and computationally. researchgate.net

A computational study on the energetics of transformations involving (2Z)-2-Ethyl-2-butenedioic acid would provide quantitative data on reaction feasibility and rates. For instance, it would be of interest to compare the activation energy of its isomerization to that of maleic acid to understand the electronic and steric effects of the ethyl group.

No specific data on the energetics of key chemical transformations of (2Z)-2-Ethyl-2-butenedioic acid have been reported in computational studies.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the intricate dance of molecules, providing detailed insights into intermolecular interactions that govern the macroscopic properties of substances. For (2Z)-2-Ethyl-2-Butenedioic Acid, MD simulations can elucidate the nature of hydrogen bonding, solvent effects, and aggregation behavior, which are fundamental to its chemical and physical characteristics.

In the context of dicarboxylic acids, MD simulations have been effectively employed to explore their conformational landscapes and interaction patterns. mdpi.com For instance, simulations of analogous molecules like maleic acid in aqueous solutions have revealed the critical role of the maleic acid monoanion in forming association complexes through strong hydrogen bonds. mdpi.comdntb.gov.ua These studies indicate that the carboxyl groups are the primary sites for hydrogen bonding, acting as both donors and acceptors.

For (2Z)-2-Ethyl-2-Butenedioic Acid, it is anticipated that the two carboxylic acid moieties would be the dominant players in forming strong, directional hydrogen bonds. These interactions can lead to the formation of cyclic dimers in the gas phase or in non-polar solvents, a common feature for carboxylic acids. In an aqueous environment, the simulations would likely show these hydrogen bonds being disrupted in favor of interactions with water molecules, leading to solvation shells around the polar carboxyl groups. The ethyl group, being hydrophobic, would also influence the molecule's orientation and aggregation in water, potentially leading to micelle-like structures at higher concentrations. youtube.com

To perform such simulations, a force field is required, which is a set of parameters that defines the potential energy of the system. For a molecule like (2Z)-2-Ethyl-2-Butenedioic Acid, a common choice would be a general force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or CHARMM General Force Field (CGenFF). gromacs.orgnih.gov These force fields provide parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Below is an illustrative data table of potential OPLS-AA force field parameters that could be used for a molecular dynamics simulation of (2Z)-2-Ethyl-2-Butenedioic Acid. These parameters are based on those used for similar functional groups and are presented for representative purposes.

Interactive Data Table: Illustrative OPLS-AA Force Field Parameters for (2Z)-2-Ethyl-2-Butenedioic Acid

| Interaction Type | Atom Types | Parameter | Value | Unit |

| Bond Stretching | C=C | k_b | 477000 | kJ mol⁻¹ nm⁻² |

| C-C | k_b | 224000 | kJ mol⁻¹ nm⁻² | |

| C-O | k_b | 398000 | kJ mol⁻¹ nm⁻² | |

| C=O | k_b | 502000 | kJ mol⁻¹ nm⁻² | |

| O-H | k_b | 463000 | kJ mol⁻¹ nm⁻² | |

| C-H | k_b | 284000 | kJ mol⁻¹ nm⁻² | |

| Angle Bending | C-C=C | k_θ | 586 | kJ mol⁻¹ rad⁻² |

| O=C-O | k_θ | 669 | kJ mol⁻¹ rad⁻² | |

| C-O-H | k_θ | 460 | kJ mol⁻¹ rad⁻² | |

| Torsional Dihedrals | O=C-C=C | V_1, V_2, V_3 | Variable | kJ mol⁻¹ |

| H-O-C=O | V_1, V_2, V_3 | Variable | kJ mol⁻¹ | |

| Non-bonded (Lennard-Jones) | O (carbonyl) | σ | 0.296 | nm |

| ε | 0.879 | kJ mol⁻¹ | ||

| C (carbonyl) | σ | 0.375 | nm | |

| ε | 0.439 | kJ mol⁻¹ | ||

| H (hydroxyl) | σ | 0.000 | nm | |

| ε | 0.000 | kJ mol⁻¹ |

This table is for illustrative purposes. Actual simulation parameters may vary based on the specific force field and computational study.

Structure-Reactivity Relationships and Predictive Modeling

The concept of a structure-reactivity relationship posits that the chemical structure of a molecule dictates its reactivity. For (2Z)-2-Ethyl-2-Butenedioic Acid, key structural features influencing its reactivity include the cis-configuration of the double bond, the presence of two carboxylic acid groups, and the ethyl substituent. The proximity of the two carboxyl groups in the cis-isomer, similar to maleic acid, allows for unique reactions such as the facile formation of a cyclic anhydride (B1165640) upon heating, a reaction not possible for its trans-isomer.

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are computational tools used to correlate molecular structures with their biological activities or physicochemical properties. nih.gov These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property.

For a molecule like (2Z)-2-Ethyl-2-Butenedioic Acid, a QSAR or QSPR model could be developed to predict various properties, such as its acidity (pKa), toxicity, or reactivity in a particular chemical transformation. The first step in building such a model is to calculate a wide range of molecular descriptors. These can be categorized as:

1D descriptors: based on the molecular formula (e.g., molecular weight).

2D descriptors: derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D descriptors: requiring the 3D coordinates of the atoms (e.g., molecular surface area, volume, dipole moment).

Once the descriptors are calculated for a series of related compounds with known activities or properties, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the predictive model.

An illustrative example of descriptors that could be used in a QSAR model for the reactivity of dicarboxylic acids is presented in the table below. The values are hypothetical and for demonstration purposes.

Interactive Data Table: Illustrative Molecular Descriptors for a QSAR Model

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Predicted Reactivity (Arbitrary Units) |

| Maleic Acid | 116.07 | -0.48 | 74.6 | 0.85 |

| (2Z)-2-Methyl-2-butenedioic acid | 130.09 | -0.12 | 74.6 | 0.78 |

| (2Z)-2-Ethyl-2-Butenedioic Acid | 144.12 | 0.24 | 74.6 | 0.72 |

| Fumaric Acid | 116.07 | 0.33 | 74.6 | 0.55 |

This table contains illustrative data. The predicted reactivity is a hypothetical value for demonstrating the principle of QSAR.

A hypothetical QSAR equation for predicting reactivity based on these descriptors might look like:

Predicted Reactivity = c0 + (c1 * Molecular Weight) + (c2 * LogP) + (c3 * TPSA)

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis of a larger dataset. Such models, once validated, can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts and accelerating the discovery of molecules with desired properties.

Applications and Functionalization in Advanced Materials Science

Polymer Chemistry: (2Z)-2-Ethyl-2-Butenedioic Acid as a Monomer and Comonomer

The presence of a reactive carbon-carbon double bond and two carboxylic acid groups in (2Z)-2-Ethyl-2-Butenedioic acid suggests its significant potential as a versatile building block in polymer chemistry. These functional groups provide sites for polymerization and further chemical modifications.

Synthesis of Homopolymers and Copolymers with Tunable Properties

Theoretically, (2Z)-2-Ethyl-2-Butenedioic acid can undergo polymerization to form a homopolymer. However, similar to maleic acid, it is more likely to be utilized as a comonomer in copolymerization reactions with various vinyl monomers. ontosight.ai The introduction of an ethyl group on the double bond would likely influence the reactivity of the monomer and the properties of the resulting polymer. This alkyl substitution could affect the steric hindrance around the double bond, potentially altering the rate of polymerization and the degree of incorporation into the polymer chain.

Copolymers of maleic acid and its esters with monomers such as styrene (B11656), vinyl acetate (B1210297), and acrylates are widely used in industrial applications. knowde.comslideshare.netontosight.ai For instance, styrene-maleic anhydride (B1165640) (SMA) copolymers are known for their use in various applications, including as compatibilizers and heat-resistant polymers. slideshare.net It is conceivable that copolymers of (2Z)-2-Ethyl-2-Butenedioic acid could offer modified properties, such as increased hydrophobicity and altered glass transition temperatures, due to the presence of the ethyl group.

Role in Cross-linking and Network Formation

The unsaturated nature of (2Z)-2-Ethyl-2-Butenedioic acid makes it a prime candidate for introducing cross-linking sites within a polymer structure. In the production of unsaturated polyester (B1180765) resins (UPRs), maleic anhydride is a common monomer used to provide the unsaturation necessary for subsequent curing, often with styrene. emerald.comresearchgate.netresearchgate.net This cross-linking process transforms the liquid resin into a hard, thermoset material.

By analogy, (2Z)-2-Ethyl-2-Butenedioic acid could be incorporated into polyester backbones, and the ethyl-substituted double bond would be available for cross-linking reactions. The ethyl group might influence the curing characteristics, potentially affecting the cure rate and the final cross-link density of the network. This could provide a means to fine-tune the mechanical and thermal properties of the resulting thermoset. The formation of these cross-linked networks is crucial for creating robust materials with high strength and stability. nih.gov

Development of Specialty Polymers with Enhanced Functionality

The dicarboxylic acid functionality of (2Z)-2-Ethyl-2-Butenedioic acid opens avenues for creating specialty polymers with enhanced functionalities. The carboxylic acid groups can be esterified with various alcohols to produce a wide range of diesters, which can then be used as monomers or plasticizers. knowde.com The properties of these polymers can be tailored by the choice of the alcohol used for esterification.

Furthermore, the carboxylic acid groups can impart hydrophilicity and provide sites for further chemical reactions, such as amidation. This allows for the synthesis of functional polymers with specific properties, such as improved adhesion or the ability to interact with other components in a blend. Copolymers of maleic acid with other monomers have been shown to be effective as dispersants and scale inhibitors, and similar applications could be envisioned for polymers of its ethyl-substituted counterpart. knowde.com

Application in Adhesives, Coatings, and Resins: Mechanistic Aspects of Material Integration

Polymers derived from unsaturated dicarboxylic acids have found extensive use in the formulation of adhesives, coatings, and resins due to their excellent film-forming properties and adhesion to various substrates. knowde.comontosight.aiontosight.ai Maleic acid-based resins are valued for their strong bonding capabilities in the construction and automotive industries. knowde.com

The incorporation of (2Z)-2-Ethyl-2-Butenedioic acid into polymer backbones for these applications could offer several advantages. The carboxylic acid groups can promote adhesion to polar surfaces through hydrogen bonding and other polar interactions. The ethyl group, by increasing the organic character of the monomer, might enhance compatibility with less polar substrates and improve the water resistance of the final coating or adhesive. Additives functionalized with maleic anhydride have been shown to improve the chemical resistance and intercoat adhesion of coatings. coacechem.com Copolymers of acrylic acid and maleic acid have also been investigated as detackification agents for adhesives. google.com

Advanced Composite Materials Development Incorporating (2Z)-2-Ethyl-2-Butenedioic Acid Derivatives

Unsaturated polyester resins are a cornerstone of the composites industry, where they are combined with reinforcing fibers like glass or carbon to create high-strength, lightweight materials. emerald.comresearchgate.net The synthesis of these resins typically involves the polycondensation of diols with a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides, with maleic anhydride being a common choice for the unsaturated component. emerald.comresearchgate.net

Derivatives of (2Z)-2-Ethyl-2-Butenedioic acid could be employed in a similar fashion to produce unsaturated polyester resins for composite applications. The ethyl group might influence the processing characteristics of the resin, such as its viscosity and curing profile. Furthermore, the properties of the final composite material, including its mechanical strength, thermal stability, and environmental resistance, could be tailored by the inclusion of this modified monomer. The development of hybrid composites using unsaturated polyester resins with various fillers is an active area of research. icm.edu.pl

Bio-based Polymers and Sustainable Materials Development Utilizing (2Z)-2-Ethyl-2-Butenedioic Acid (excluding biomedical applications)

The growing demand for sustainable materials has spurred research into bio-based polymers. dntb.gov.uamdpi.com Monomers derived from renewable resources are being actively investigated as alternatives to their petrochemical counterparts. While (2Z)-2-Ethyl-2-Butenedioic acid is not currently known to be a major bio-derived chemical, its structural relative, itaconic acid, is a bio-based dicarboxylic acid produced by the fermentation of carbohydrates. nih.govrsc.org

Itaconic acid is used to synthesize bio-based polyesters and other polymers. nih.govacs.orgresearchgate.net Research into other bio-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), is also gaining significant attention for the production of sustainable polyesters. dntb.gov.uaresearchgate.net Should a viable bio-based production route for (2Z)-2-Ethyl-2-Butenedioic acid be developed, it could serve as a valuable monomer for the synthesis of more sustainable polymers. Its incorporation could potentially enhance the properties of existing bio-based polyesters, contributing to the development of advanced, environmentally friendly materials for a variety of applications. The introduction of different monomers is a key strategy for imparting biodegradability to some polyesters. mdpi.com

Data Tables

Table 1: Illustrative Properties of Copolymers Containing (2Z)-2-Butenedioic Acid (Maleic Acid) Derivatives

Note: This table presents data for polymers derived from maleic acid and its esters as a proxy, due to the lack of specific data for (2Z)-2-Ethyl-2-Butenedioic acid.

| Copolymer System | Comonomers | Potential Application Areas | Key Properties |

| Styrene-Maleic Anhydride (SMA) | Styrene, Maleic Anhydride | Compatibilizer, Engineering Plastics, Coatings | High glass transition temperature, good thermal stability, reactive anhydride groups. slideshare.net |

| Vinyl Acetate-Maleic Ester | Vinyl Acetate, Maleic Acid Ester | Adhesives, Coatings, Binders | Good film-forming properties, tunable hydrophilicity/hydrophobicity. ontosight.ai |

| Acrylic Acid-Maleic Acid | Acrylic Acid, Maleic Acid | Detergents, Water Treatment, Dispersants | High water solubility, strong chelating properties for metal ions. mdpi.com |

| Ethene-Maleic Ester | Ethene, Ethyl Maleate (B1232345) | Adhesives, Coatings | Adhesion to various substrates, film-forming capabilities. ontosight.ai |

Table 2: Comparative Overview of Unsaturated Dicarboxylic Acids in Polymer Synthesis

| Monomer | Source | Key Features in Polymer Synthesis | Potential Impact of Ethyl Substitution (Hypothetical) |

| (2Z)-2-Butenedioic Acid (Maleic Acid) | Petrochemical | Provides unsaturation for cross-linking in polyesters; copolymerizes with various vinyl monomers. atamanchemicals.com | Increased hydrophobicity, altered reactivity and steric hindrance, potential for modified polymer properties. |

| Itaconic Acid | Bio-based (Fermentation) | Bio-based alternative to acrylic and maleic acids; pendant carboxylic group offers additional functionality. nih.govnih.gov | Could offer a bio-based route if a suitable synthesis is developed, potentially modifying biodegradability and mechanical properties. |

| 2,5-Furandicarboxylic Acid (FDCA) | Bio-based | Aromatic-like rigidity from the furan (B31954) ring; potential replacement for terephthalic acid in high-performance polyesters. dntb.gov.uaresearchgate.net | N/A (structurally different) |

Biochemical and Metabolic Research on 2z 2 Ethyl 2 Butenedioic Acid Analogues Non Clinical Focus

Enzymatic Biotransformations and Metabolic Fate in Model Biological Systems

The metabolic fate of (2Z)-2-ethyl-2-butenedioic acid in biological systems is primarily understood through studies of its enzymatic hydration and the subsequent degradation of its hydrated form, 2-ethylmalic acid. Model organisms, particularly bacteria of the Pseudomonas genus, have been instrumental in elucidating these pathways.

The initial step in the metabolism of 2-ethylmaleic acid is its hydration to 2-ethylmalic acid. This reaction is analogous to the hydration of maleate (B1232345) to malate, a well-known step in various metabolic pathways. In Pseudomonas pseudoalcaligenes, the enzyme maleate hydratase has been shown to catalyze the stereospecific addition of water to maleate and its substituted analogues like citraconate (2-methylmaleate). nih.gov This suggests that a similar hydratase is responsible for the conversion of 2-ethylmaleic acid.

Once formed, 2-ethylmalic acid is further metabolized. Studies with Pseudomonas aeruginosa have shown that this bacterium can utilize ethylmalic acids as a carbon source. nih.govacs.org The metabolic pathway likely involves the action of a 2-ethylmalate synthase, an enzyme that catalyzes the condensation of acetyl-CoA and 2-oxobutanoate (B1229078) to form (R)-2-ethylmalate. wikipedia.orgcreative-enzymes.com This indicates a connection to pyruvate (B1213749) metabolism.

The degradation of the resulting ethylmalate likely proceeds through pathways established for other alkylmalates, involving oxidation and cleavage to yield smaller, readily metabolizable molecules.

Table 1: Key Enzymes and Reactions in the Biotransformation of (2Z)-2-Ethyl-2-Butenedioic Acid Analogues

| Enzyme/Reaction | Substrate(s) | Product(s) | Model Organism/System |

| Maleate Hydratase (putative) | (2Z)-2-Ethyl-2-butenedioic acid, H₂O | 2-Ethylmalic acid | Pseudomonas sp. |

| 2-Ethylmalate synthase | Acetyl-CoA, H₂O, 2-Oxobutanoate | (R)-2-Ethylmalate, CoA | General (Pyruvate metabolism) |

| Ethylmalic acid metabolism | Ethylmalic acids | Various intermediates | Pseudomonas aeruginosa |

Investigation of Interaction with Biological Macromolecules: In Vitro Binding and Modulation

The interaction of (2Z)-2-ethyl-2-butenedioic acid and its analogues with biological macromolecules, such as proteins, is an area of active research, though specific data for this compound is limited. General studies on dicarboxylic acids provide a framework for understanding these potential interactions.

Maleic acid, the parent compound of 2-ethylmaleic acid, has long been known to act as an inhibitor of enzyme reactions, particularly those involving sulfhydryl groups. nih.gov This suggests that the double bond in the maleate structure is reactive towards nucleophilic residues in proteins. It is plausible that 2-ethylmaleic acid could exhibit similar inhibitory properties.

More recent research has explored the competitive inhibition of enzymes by dicarboxylic acid analogues. For instance, certain buffers containing dicarboxylic acid-like structures have been shown to competitively inhibit GABA receptor binding. nih.gov This highlights the potential for these molecules to interact with binding sites of enzymes and receptors.

While direct studies on the binding of (2Z)-2-ethyl-2-butenedioic acid to specific proteins are not widely available, its structural similarity to known enzyme inhibitors suggests it could modulate the activity of various enzymes. Further research is needed to explore these potential interactions and their functional consequences.

Role in Biosynthetic or Biodegradation Pathways of Related Natural Products

(2Z)-2-Ethyl-2-butenedioic acid and its hydrated form, 2-ethylmalate, are involved in specific biosynthetic and biodegradation pathways, particularly in microorganisms.

The biosynthesis of 2-ethylmalate is a key step in the pyruvate metabolism of some bacteria. The enzyme 2-ethylmalate synthase (EC 2.3.3.6) catalyzes the formation of (R)-2-ethylmalate from acetyl-CoA and 2-oxobutanoate. wikipedia.orgcreative-enzymes.com This pathway represents a route for the assimilation of two- and four-carbon units.

In terms of biodegradation, the metabolism of alkyl-substituted dicarboxylic acids is a feature of certain microbial degradation pathways for environmental pollutants. For example, the degradation of some aromatic compounds can lead to the formation of substituted maleic acids, which are then further metabolized. mdpi.comresearchgate.netresearchgate.net The degradation of ethylmalic acid by Pseudomonas aeruginosa is a clear example of a pathway for the breakdown of an alkyl-substituted dicarboxylic acid. nih.govacs.org

The general strategy for the biodegradation of such compounds in organisms like Pseudomonas often involves initial activation to a CoA-ester, followed by oxidation and cleavage. nih.govmdpi.com This places the metabolism of (2Z)-2-ethyl-2-butenedioic acid within the broader context of microbial strategies for the degradation of diverse organic molecules.

Table 2: Involvement of (2Z)-2-Ethyl-2-Butenedioic Acid Analogues in Metabolic Pathways

| Pathway | Role of Analogue | Key Intermediate/Product | Organism/Context |

| Pyruvate Metabolism | Biosynthesis | (R)-2-Ethylmalate | Bacteria |

| Biodegradation of Alkyl-substituted compounds | Degradation | Ethylmalic acid | Pseudomonas aeruginosa |

Development of Biochemical Probes and Tools Based on (2Z)-2-Ethyl-2-Butenedioic Acid Scaffolds

The structural features of (2Z)-2-ethyl-2-butenedioic acid and its derivatives make them potential scaffolds for the development of biochemical probes and tools. The dicarboxylic acid motif and the reactive double bond offer handles for chemical modification and conjugation.

Derivatives of maleic acid have been used in various biochemical applications. For example, maleimide (B117702) derivatives are widely used for cross-linking proteins and for labeling proteins with fluorescent tags or other reporter molecules. The reactivity of the maleimide group towards thiol groups on cysteine residues allows for specific covalent modification.

While there are no specific reports on the use of (2Z)-2-ethyl-2-butenedioic acid as a biochemical probe, its structure suggests several possibilities. The carboxylic acid groups could be functionalized to create esters or amides, allowing for the attachment of reporter groups or for altering the molecule's solubility and cell permeability. ontosight.aimdpi.com The ethyl group could also be modified to introduce other functionalities.

The development of fluorescent sensors for the detection of specific molecules is an active area of chemical biology. mdpi.comrsc.org It is conceivable that a scaffold based on 2-ethylmaleic acid could be designed to bind to a specific target molecule, with a corresponding change in its fluorescent properties. Further research in this area could lead to the development of novel tools for studying biological systems.

Environmental Degradation and Fate Studies of 2z 2 Ethyl 2 Butenedioic Acid

Photolytic and Chemical Degradation Pathways in Aqueous and Atmospheric Environments

The degradation of (2Z)-2-ethyl-2-butenedioic acid in the environment can be initiated by sunlight, a process known as photolysis. In aqueous systems, dissolved organic matter (DOM) plays a crucial role in photochemical reactions. nih.govnih.gov DOM can absorb sunlight and produce reactive species like hydroxyl radicals, which can then react with and degrade organic compounds. nih.gov The double bond in (2Z)-2-ethyl-2-butenedioic acid makes it susceptible to attack by these photochemically generated oxidants.

In the atmosphere, dicarboxylic acids are common components of aerosols. researchgate.netcopernicus.org Their degradation is often driven by photochemical oxidation. researchgate.net Unsaturated dicarboxylic acids can react with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (•NO3), and ozone (O3). researchgate.net These reactions can lead to the formation of smaller, more oxygenated compounds, with oxalic acid being a common end product of the atmospheric oxidation of various organic precursors. researchgate.net The presence of a carbon-carbon double bond in (2Z)-2-ethyl-2-butenedioic acid suggests it would be reactive towards these atmospheric oxidants. Studies on similar C4 dicarboxylic acids like maleic and fumaric acid have shown they are involved in atmospheric photochemical processes. rsc.orgmdpi.com

The degradation of maleic acid has been observed to be influenced by pH in aqueous solutions when treated with advanced oxidation processes like ozonation and plasma treatment. researchgate.net Similarly, the photodegradation of phthalic acid esters, another class of dicarboxylic acid derivatives, is influenced by factors such as pH, the presence of catalysts like TiO2, and the concentration of hydrogen peroxide. nih.govfrontiersin.org

Table 1: Factors Influencing Photodegradation of Related Dicarboxylic Acids and their Derivatives

| Factor | Influence on Photodegradation | Related Compound(s) |

| pH | Affects reaction rates and pathways. | Maleic Acid, Phthalic Acid Esters |

| Dissolved Organic Matter (DOM) | Acts as a photosensitizer, producing reactive oxygen species. | General Organic Compounds |

| Atmospheric Oxidants (•OH, O3) | React with unsaturated bonds, leading to degradation. | Unsaturated Dicarboxylic Acids |

| Catalysts (e.g., TiO2) | Can enhance the rate of photodegradation under UV light. | Phthalic Acid Esters, Malic Acid |

Microbial Biodegradation Mechanisms and Identification of Metabolites

Biodegradation by microorganisms is a primary pathway for the removal of organic compounds from the environment. europa.eunih.gov For dicarboxylic acids, several bacterial and fungal species have been identified that can utilize them as a source of carbon and energy.

While specific microbes that degrade (2Z)-2-ethyl-2-butenedioic acid have not been documented, studies on its structural isomers, maleic and fumaric acid, provide insight into potential biodegradation pathways. Fumaric acid is a common intermediate in the citric acid cycle in many organisms, suggesting its ready biodegradability. wikipedia.org Maleic acid can be transformed into malic acid by some bacteria, such as Alcaligenes xylosoxidans, which is then utilized by other bacteria like Bacillus subtilis. nih.gov The enzymatic conversion of maleic acid to the more readily metabolized D-malic acid is a key step.

The biodegradation of other short-chain fatty acids is also well-documented, with many being central metabolites in microbial metabolism. nih.govyoutube.comyoutube.comilsi.eu It is plausible that microorganisms capable of degrading other unsaturated dicarboxylic acids could also metabolize (2Z)-2-ethyl-2-butenedioic acid. The degradation would likely proceed through the hydration of the double bond to form a hydroxylated intermediate, followed by further oxidation and cleavage to enter central metabolic pathways. For instance, studies on the degradation of fumaric acid have shown its conversion to propionate (B1217596) and acetate (B1210297) under certain conditions. nih.gov

Potential metabolites from the biodegradation of (2Z)-2-ethyl-2-butenedioic acid could include 2-ethylmalic acid (from hydration of the double bond), and subsequently smaller organic acids as the carbon chain is broken down. The initial steps would likely involve enzymes such as hydratases and dehydrogenases.

Table 2: Microorganisms Involved in the Biodegradation of Structurally Related Acids

| Microorganism | Substrate(s) | Key Metabolic Transformation |

| Alcaligenes xylosoxidans | Maleic Acid | Transformation to Malic Acid |

| Bacillus subtilis | Malic Acid | Utilization of Malic Acid |

| Rhizopus arrhizus | Glucose | Production of Fumaric Acid |

| Pseudomonas species | Aromatics | Can produce Fumaric Acid as a metabolite |

| Issatchenkia orientalis | Malic Acid | Degrades Malic Acid |

Hydrolytic Stability in Various Environmental Conditions

Hydrolysis is a chemical reaction with water that can be a significant degradation pathway for some classes of compounds, particularly esters. wikipedia.orgchemguide.co.uklibretexts.org (2Z)-2-Ethyl-2-butenedioic acid, being a dicarboxylic acid, is itself a product of the hydrolysis of its corresponding esters. Therefore, the acid form is generally stable to further hydrolysis under typical environmental pH conditions (pH 4-9).

The carbon-carbon double bond in (2Z)-2-ethyl-2-butenedioic acid is also not susceptible to hydrolysis under these conditions. While the hydration of the double bond can occur, this is typically an enzyme-mediated process as discussed in the biodegradation section, rather than an abiotic hydrolytic reaction.

The stability of related maleic acid amides has been shown to be pH-dependent, with increased degradation at weakly acidic pH. nih.gov However, this applies to the amide derivatives and not the parent carboxylic acid. Esters of maleic acid and other dicarboxylic acids are known to undergo hydrolysis to yield the parent acid and the corresponding alcohol. epa.gov The rate of this hydrolysis can be influenced by pH (both acid and base catalyzed) and temperature.

Table 3: General Hydrolytic Stability of Related Compound Classes

| Compound Class | Susceptibility to Hydrolysis | Products of Hydrolysis |

| Dicarboxylic Acids | Generally stable | Not applicable |

| Dicarboxylic Acid Esters | Susceptible (acid/base catalyzed) | Dicarboxylic Acid, Alcohol |

| Dicarboxylic Acid Amides | pH-dependent susceptibility | Dicarboxylic Acid, Amine |

Predictive Modeling for Environmental Persistence and Transformation

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate of chemicals. europa.euacs.orgnih.govnih.gov These models correlate the chemical structure of a molecule with its physicochemical properties and environmental behavior, such as biodegradability and toxicity. nih.govoup.com

For (2Z)-2-ethyl-2-butenedioic acid, QSAR models could be used to estimate its potential for ready biodegradability. researchgate.netnih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to predict whether a compound is likely to be readily biodegradable or persistent in the environment. The presence of the carboxylic acid groups would generally be predicted to increase water solubility and potentially biodegradability, while the ethyl group and the carbon-carbon double bond would also influence the predictions.

Predictive models for the fate of organic compounds in the environment consider various processes including dissolution in water, dissociation, volatilization, adsorption to soil and sediment, and degradation (both biotic and abiotic). nih.gov For a compound like (2Z)-2-ethyl-2-butenedioic acid, its relatively low molecular weight and the presence of polar carboxyl groups would suggest low volatility and high water solubility, leading to a low potential for bioaccumulation. nih.gov Its persistence would largely be determined by its susceptibility to microbial degradation and photolysis.

While specific predictions for (2Z)-2-ethyl-2-butenedioic acid are not publicly available, the general principles of QSAR modeling suggest that it would be predicted to have a moderate to high potential for biodegradation due to its structural similarity to naturally occurring dicarboxylic acids.

Future Research Avenues and Prospects for 2z 2 Ethyl 2 Butenedioic Acid

Exploration of Novel Synthetic Methodologies and Catalysis

The development of efficient and selective synthetic routes to (2Z)-2-ethyl-2-butenedioic acid and its derivatives is a primary area for future research. While classical methods for the synthesis of substituted alkenes can be applied, there is a significant opportunity for the development of novel catalytic systems that offer higher yields, stereoselectivity, and more environmentally friendly conditions.

Future research in this area could focus on:

Advanced Catalytic Systems: Investigating the use of transition metal catalysts, such as those based on palladium, ruthenium, or copper, for the selective carbon-carbon bond formation to introduce the ethyl group onto the butenedioic acid backbone. nih.gov The development of chiral ligands could also enable enantioselective synthesis of related derivatives.

Biocatalytic Approaches: Exploring enzymatic or whole-cell biocatalysis for the synthesis of 2-ethylmaleic acid. nih.govrsc.org This could involve the directed evolution of enzymes to recognize and transform specific substrates, offering a highly sustainable and selective manufacturing route. rsc.org For instance, engineered microorganisms could potentially produce the target molecule from renewable feedstocks. researchgate.netbohrium.com

Cascade Reactions: Designing one-pot cascade reactions that combine multiple synthetic steps to improve efficiency and reduce waste. A potential strategy could involve a photochemical or electrochemical activation step followed by a catalytic or biocatalytic transformation to yield the final product. acs.org

Design and Synthesis of Advanced Functional Materials

Dicarboxylic acids are fundamental building blocks for a wide range of polymers, including polyesters and polyamides. rsc.orgnih.gov The unique structure of (2Z)-2-ethyl-2-butenedioic acid makes it an attractive monomer for the synthesis of advanced functional materials with tailored properties.

Key research directions include:

Polymers with Enhanced Properties: Incorporating 2-ethylmaleic acid into polymer chains could introduce specific functionalities. The ethyl group can influence the polymer's physical properties, such as its glass transition temperature, crystallinity, and solubility. The cis-double bond can be a site for post-polymerization modification or cross-linking. Copolymers with other monomers, such as styrene (B11656) or vinyl ethers, could lead to materials with a broad spectrum of properties. nih.govwikipedia.org

Biodegradable and Biocompatible Materials: There is a growing demand for sustainable materials. Research could focus on creating biodegradable polyesters and polyamides from 2-ethylmaleic acid for applications in packaging, agriculture, and medicine. wur.nlnih.govresearchgate.net The biocompatibility of these polymers would be a crucial aspect to investigate for potential biomedical applications.

Functional Films and Coatings: Copolymers based on maleic anhydride (B1165640) derivatives have been shown to form functional films with applications in biofunctionalization. researchgate.net Similarly, polymers derived from 2-ethylmaleic acid could be used to create coatings with specific adhesive, anticorrosive, or optical properties. wur.nlnih.gov

| Potential Polymer Type | Potential Monomers | Anticipated Properties | Potential Applications |

| Polyester (B1180765) | (2Z)-2-Ethyl-2-butenedioic acid, diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Modified thermal properties, potential for biodegradability | Specialty plastics, biodegradable packaging |

| Polyamide | (2Z)-2-Ethyl-2-butenedioic acid, diamines | Enhanced mechanical strength, altered solubility | Engineering plastics, synthetic fibers |

| Functional Copolymers | (2Z)-2-Ethyl-2-butenedioic acid, styrene, acrylates | Tunable surface properties, sites for cross-linking | Adhesives, coatings, functional films |

In-depth Mechanistic Studies of Biochemical Interactions in Model Systems